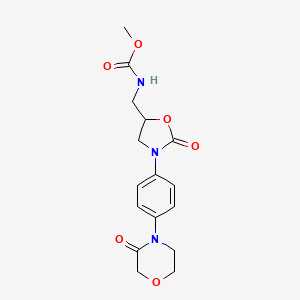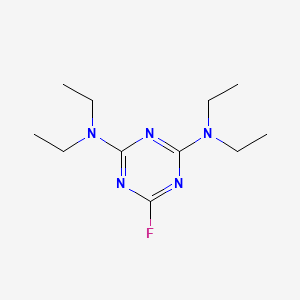
s-Triazine, 2,4-bis(diethylamino)-6-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- is a derivative of the s-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound features a triazine ring substituted with diethylamino groups at the 2 and 4 positions and a fluorine atom at the 6 position. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylamine and a fluorinating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective substitution at the desired positions.
-
Step 1: Formation of Intermediate
- Cyanuric chloride is reacted with diethylamine in the presence of a base such as triethylamine to form 2,4-bis(diethylamino)-6-chloro-s-triazine.
- Reaction conditions: Room temperature, inert atmosphere.
-
Step 2: Fluorination
- The intermediate 2,4-bis(diethylamino)-6-chloro-s-triazine is then treated with a fluorinating agent such as potassium fluoride or cesium fluoride to replace the chlorine atom with a fluorine atom.
- Reaction conditions: Elevated temperature, inert atmosphere.
Industrial Production Methods
Industrial production of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.
Oxidation and Reduction: The diethylamino groups can participate in oxidation and reduction reactions, leading to the formation of corresponding N-oxides or reduced amines.
Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include room temperature to elevated temperatures, depending on the nucleophile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include room temperature to mild heating.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride; conditions include room temperature to mild heating.
Hydrolysis: Acidic or basic aqueous solutions; conditions include room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Hydrolysis: Formation of amines and carboxylic acids.
科学研究应用
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino groups and the fluorine atom contribute to the compound’s binding affinity and specificity. The triazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4-Bis(diethylamino)-6-chloro-s-triazine: An intermediate in the synthesis of the fluorinated compound.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine: Used as a herbicide (simazine).
The uniqueness of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
CAS 编号 |
1598-99-8 |
|---|---|
分子式 |
C11H20FN5 |
分子量 |
241.31 g/mol |
IUPAC 名称 |
2-N,2-N,4-N,4-N-tetraethyl-6-fluoro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H20FN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
WTMOZNHTKZENIH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)F)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


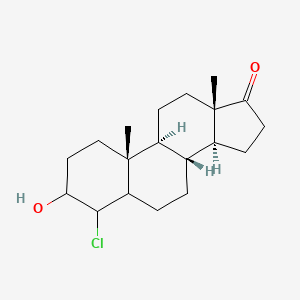
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
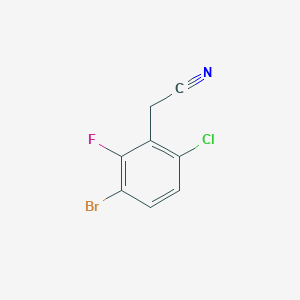
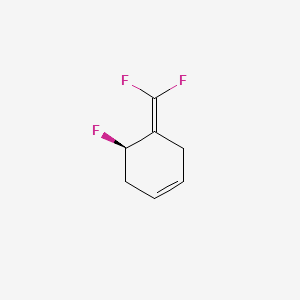
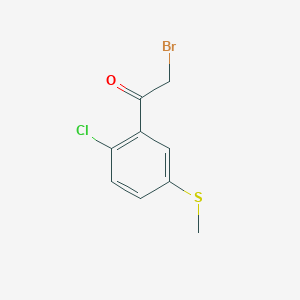
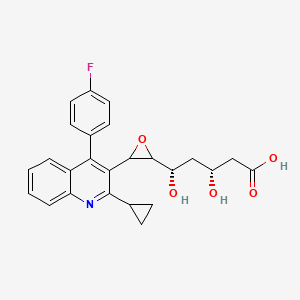
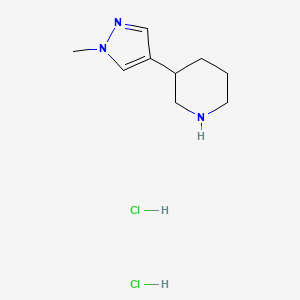
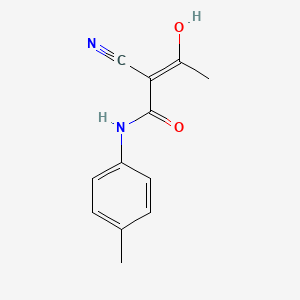
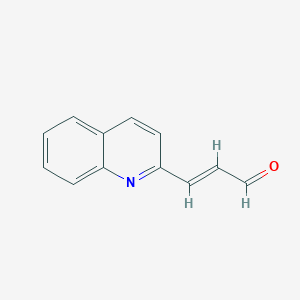
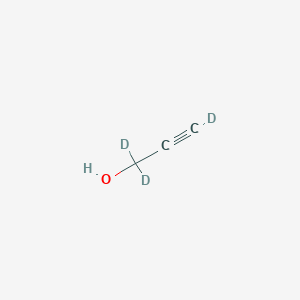
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
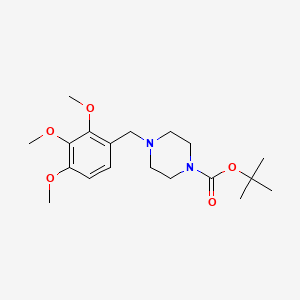
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)
